Sciadonic acid
Overview
Description
Sciadonic acid (SCA) is a non-methylene-interrupted polyunsaturated fatty acid (NMIFA) found in various gymnosperm seeds. It is characterized by its unique structure, which includes a polymethylene-interrupted double bond at C5. SCA is known for its potential health benefits, particularly its anti-inflammatory and hypolipidemic effects .
Synthesis Analysis
The biosynthesis of sciadonic acid involves specific enzymes such as Δ5-desaturase and Δ6-elongase, which have been identified in the transcriptome analysis of Torreya grandis, a plant known for its high SCA content. These enzymes are crucial for the de novo fatty acid biosynthesis pathway and contribute to the accumulation of SCA in gymnosperm species . Additionally, the cloning and characterization of unusual fatty acid desaturases from Anemone leveillei have provided insights into the enzymatic processes responsible for SCA synthesis .
Molecular Structure Analysis
Sciadonic acid's molecular structure is distinct due to its Δ5,11,14-20:3 configuration, which lacks the Δ8 double bond present in arachidonic acid. This unique structure is thought to contribute to its biological activity and its ability to substitute for arachidonic acid in cellular phospholipids .
Chemical Reactions Analysis
Sciadonic acid can be incorporated into cellular phospholipids, where it can substitute for arachidonic acid. This substitution is associated with a reduction in the synthesis of pro-inflammatory mediators such as prostaglandin E2 (PGE2) in macrophages. The incorporation of SCA into phospholipids also leads to alterations in the fatty acid composition of cells, affecting the proportions of arachidonic acid, monounsaturated fatty acids (MUFA), and saturated fatty acids (SFA) .
Physical and Chemical Properties Analysis
Sciadonic acid exhibits several physical and chemical properties that influence its biological activity. It has been shown to reduce pro-inflammatory mediators by modulating signaling pathways such as NF-κB and MAPK in murine macrophages. SCA also has a hypotriglyceridemic effect, mediated by the inhibition of Δ9-desaturase expression and activity, which affects the synthesis of triacylglycerols . Furthermore, SCA's ability to activate the PI3K-AKT signaling pathway and alter intestinal flora suggests its potential as an antidiabetic agent . In terms of lipid metabolism, SCA has been found to attenuate high-fat diet-induced obesity in mice, with alterations in the gut microbiota .
Case Studies
Several case studies have demonstrated the biological effects of sciadonic acid. For instance, its incorporation into cellular phospholipids has been shown to reduce the production of inflammatory mediators in murine macrophages . In another study, dietary supplementation with SCA led to a decrease in liver and plasma triacylglycerols in rats, mediated by the inhibition of SCD1 expression . Additionally, SCA has been shown to improve lipid metabolism disorders and regulate gut microbial structure in mice fed a high-fat diet . The positional distribution of SCA in triacylglycerols from Torreya grandis seed oil has also been analyzed, providing insights into its natural occurrence and potential for enrichment .
Scientific Research Applications
Metabolic Characteristics
- Metabolic Behavior in Cells : Sciadonic acid (20:3 Delta-5,11,14) is characterized by its unique metabolic behavior in the process of acylation to phospholipid in HepG2 cells. It's shown to have a significant accumulation in phosphatidylinositol (PtdIns), similar to arachidonic acid, indicating its potential as an experimental tool to study the significance of arachidonic acid-residue of PtdIns-origin bioactive lipids (Tanaka et al., 2001).
Hypotriglyceridemic Effect
- Inhibition of Δ9‐Desaturase Expression and Activity : Sciadonic acid exhibits a hypotriglyceridemic effect mediated through the inhibition of Stearoyl-CoA Desaturase 1 (SCD1) expression and activity. This action mechanism contributes to the fatty acid metabolism and reduced triacylglycerol release, making it an important factor in nutritional studies (Pédrono et al., 2018).
Lipid Metabolism Effects
- Modification of Lipid Metabolism : Research on rats indicates that sciadonic acid can modify lipid metabolism, demonstrated by lower serum and liver triacylglycerol levels in rats fed with sciadonic acid. This suggests its potential application in studying dietary effects on lipid metabolism (Endo et al., 2009).
Role in Phospholipid Metabolism
- Incorporation into Phospholipids and Pro-inflammatory Mediator Reduction : Sciadonic acid's incorporation into cellular phospholipids correlates with a reduction in pro-inflammatory mediators in murine macrophages. This effect is partly due to the decreased expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), highlighting its role in modulating inflammatory responses (Chen et al., 2012).
Anticancer Potential
- Presence in Breast Cancer Tissue : Sciadonic acid has been detected in vivo in hormone-positive breast cancer tissue. This discovery opens avenues for further studies into its functional implications and role in cancer biology (Park et al., 2018).
Antioxidant and Anti-inflammatory Properties
- Enhanced Effects in Fractionated Kernel Oil : Sciadonic acid–rich fractionated kernel oil from Torreya fargesii exhibits significant antioxidant and anti-inflammatory effects. This study underlines the potential pharmacological applications of sciadonic acid–enriched oils (Zhou et al., 2019).
Obesity and Gut Microbiota
- Effect on High-Fat Diet-Induced Obesity : Sciadonic acid has shown effectiveness in attenuating high-fat diet-induced obesity in mice. It modifies lipid metabolism, enhances antioxidant levels, and alters gut microbiota composition, suggesting its therapeutic potential in metabolic disorders (Chen et al., 2023).
Diabetes Management
- Antidiabetic Effects via PI3K-AKT Pathway Activation : Sciadonic acid demonstrates potential antidiabetic effects on type 2 diabetic mice, largely through the activation of the PI3K-AKT signaling pathway and altering intestinal flora, making it a candidate for diabetes management strategies (Chen et al., 2022).
Future Directions
properties
IUPAC Name |
(5Z,11Z,14Z)-icosa-5,11,14-trienoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,15-16H,2-5,8,11-14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,16-15- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHHYVQTPBEDFE-URZBRJKDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCC=CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCC/C=C\CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317197 | |
Record name | Sciadonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sciadonic acid | |
CAS RN |
7019-85-4 | |
Record name | Sciadonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7019-85-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sciadonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007019854 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sciadonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SCIADONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69Y3H52QB5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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